molecular formula C24H18N4O5 B602174 Azilsartan Impurity J CAS No. 1403474-78-1

Azilsartan Impurity J

Katalognummer: B602174
CAS-Nummer: 1403474-78-1
Molekulargewicht: 442.43
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Azilsartan Impurity J is a byproduct formed during the synthesis of Azilsartan, an angiotensin II receptor blocker used to treat hypertension. The control of impurities in pharmaceuticals is crucial as they can affect the efficacy and safety of the drug. Understanding the nature and formation of these impurities helps in optimizing the manufacturing process to minimize their presence .

Analyse Chemischer Reaktionen

Azilsartan Impurity J can undergo several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include hydrogen peroxide and potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include sodium borohydride and lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.

    Hydrolysis: This reaction involves the breaking of a bond in a molecule using water. Common conditions include acidic or basic environments.

The major products formed from these reactions depend on the specific conditions and reagents used .

Wissenschaftliche Forschungsanwendungen

Structural Elucidation

The structural characterization of Azilsartan Impurity J has been explored using advanced techniques such as Infrared Spectroscopy (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS). A study identified 15 potential impurities arising during the synthesis of Azilsartan, with detailed mechanisms proposed for their formation .

Analytical Methods

High-Performance Liquid Chromatography (HPLC) has been employed to separate and quantify this compound among other related compounds. A validated HPLC method demonstrated high specificity and sensitivity for detecting impurities at low concentrations (1.04-2.20 ng), which is crucial for ensuring drug quality .

Quality by Design (QbD) Approach

The application of Quality by Design principles in the development of analytical methods for Azilsartan has been emphasized. By systematically studying various factors affecting chromatographic separation, researchers have optimized methods to ensure robust quality control processes .

Stability Testing

Stability-indicating methods have been developed to assess the degradation behavior of Azilsartan under various stress conditions (e.g., hydrolysis, oxidation). Such studies are vital for determining the shelf life and storage conditions of pharmaceutical products containing Azilsartan .

Regulatory Implications

Regulatory bodies require comprehensive impurity profiles as part of the drug approval process. The identification and quantification of this compound are essential for meeting these regulatory standards, ensuring that the final product is safe for consumer use .

Case Study: HPLC Method Development

A case study demonstrated the development of a rapid HPLC method specifically designed to estimate eight related impurities, including this compound. This method was validated under International Conference on Harmonization (ICH) guidelines, showcasing its applicability in routine quality control settings .

Case Study: Toxicological Assessment

Research has indicated that while Azilsartan itself exhibits low toxicity levels, impurities like this compound can potentially alter pharmacokinetics or induce adverse effects if not adequately controlled during synthesis and formulation .

Wirkmechanismus

As an impurity, Azilsartan Impurity J does not have a direct therapeutic effect. its presence can influence the overall pharmacokinetics and pharmacodynamics of Azilsartan. The impurity may interact with the same molecular targets as Azilsartan, such as the angiotensin II type 1 receptor, potentially altering the drug’s efficacy and safety profile .

Vergleich Mit ähnlichen Verbindungen

Azilsartan Impurity J can be compared with other impurities formed during the synthesis of Azilsartan, such as:

  • Azilsartan Impurity A
  • Azilsartan Impurity B
  • Azilsartan Impurity C
  • Azilsartan Impurity D

Each impurity has a unique structure and formation pathway, which can influence its impact on the final drug product. This compound is unique in its specific formation conditions and its potential effects on the drug’s properties .

Eigenschaften

IUPAC Name

methyl 2-oxo-3-[[4-[2-(5-oxo-4H-1,2,4-oxadiazol-3-yl)phenyl]phenyl]methyl]-1H-benzimidazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18N4O5/c1-32-22(29)18-7-4-8-19-20(18)28(23(30)25-19)13-14-9-11-15(12-10-14)16-5-2-3-6-17(16)21-26-24(31)33-27-21/h2-12H,13H2,1H3,(H,25,30)(H,26,27,31)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTOITPRMCZPASX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C2C(=CC=C1)NC(=O)N2CC3=CC=C(C=C3)C4=CC=CC=C4C5=NOC(=O)N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18N4O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.